Goralatide (TFA)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

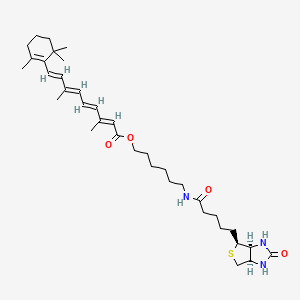

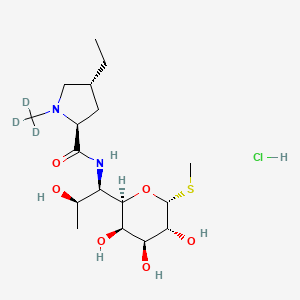

Goralatide (TFA) is synthesized through solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The synthesis begins with the attachment of the C-terminal amino acid (proline) to the resin. Each subsequent amino acid (lysine, aspartic acid, and serine) is added in a stepwise manner, with each amino acid being protected by a temporary protecting group to prevent unwanted side reactions .

After the peptide chain is fully assembled, the protecting groups are removed, and the peptide is cleaved from the resin using trifluoroacetic acid (TFA). The crude peptide is then purified using high-performance liquid chromatography (HPLC) to obtain the final product .

Industrial Production Methods

Industrial production of Goralatide (TFA) follows a similar approach to laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers to increase efficiency and yield. The use of large-scale HPLC systems ensures the purity of the final product. The peptide is then lyophilized to obtain a stable, dry powder form suitable for storage and further use .

Chemical Reactions Analysis

Types of Reactions

Goralatide (TFA) undergoes various chemical reactions, including:

Oxidation: The serine residue can undergo oxidation to form a hydroxyl group.

Reduction: The aspartic acid residue can be reduced to form aspartate.

Substitution: The lysine residue can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Sodium borohydride or other reducing agents under mild conditions.

Substitution: Electrophiles such as alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

Oxidation: Hydroxylated serine.

Reduction: Aspartate.

Substitution: Alkylated or acylated lysine.

Scientific Research Applications

Goralatide (TFA) has a wide range of scientific research applications, including:

Hematopoiesis: It is a physiological regulator of hematopoiesis, inhibiting the entry into the S-phase of murine and human hematopoietic stem cells.

Leukemia Research: Goralatide (TFA) has shown potential in enhancing the selectivity of hyperthermic purging of human progenitor cells, making it a valuable compound in leukemia research.

Anti-inflammatory and Anti-fibrotic: It exhibits anti-inflammatory and anti-fibrotic properties, making it useful in studying inflammatory and fibrotic diseases.

Pro-angiogenic: Goralatide (TFA) promotes the growth of new blood vessels from pre-existing vessels, which is beneficial in angiogenesis research.

Mechanism of Action

Goralatide (TFA) exerts its effects by inhibiting the entry of hematopoietic stem cells into the S-phase of the cell cycle. This inhibition is achieved through the regulation of various molecular targets and pathways, including the phosphatidylinositol-3 kinase (PI3K)/Akt pathway . The compound also interacts with prolyl oligopeptidase (POP), which is involved in the enzymatic cleavage of thymosin-β4 to generate Goralatide (TFA) .

Comparison with Similar Compounds

Similar Compounds

Thymosin-β4: A precursor to Goralatide (TFA) and involved in the regulation of cell proliferation and differentiation.

Acetyl-N-Ser-Asp-Lys-Pro (AcSDKP): The non-trifluoroacetate form of Goralatide, which also regulates hematopoiesis and exhibits similar biological properties.

Uniqueness

Goralatide (TFA) is unique due to its trifluoroacetate form, which enhances its stability and solubility compared to its non-trifluoroacetate counterpart. This makes it more suitable for certain research applications, particularly those involving peptide stability and solubility .

Properties

Molecular Formula |

C22H34F3N5O11 |

|---|---|

Molecular Weight |

601.5 g/mol |

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-6-aminohexanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C20H33N5O9.C2HF3O2/c1-11(27)22-14(10-26)18(31)24-13(9-16(28)29)17(30)23-12(5-2-3-7-21)19(32)25-8-4-6-15(25)20(33)34;3-2(4,5)1(6)7/h12-15,26H,2-10,21H2,1H3,(H,22,27)(H,23,30)(H,24,31)(H,28,29)(H,33,34);(H,6,7)/t12-,13-,14-,15-;/m0./s1 |

InChI Key |

LKOFRAPICMDYPN-WFGXUCIJSA-N |

Isomeric SMILES |

CC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)O.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)O.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(8-Fluoro-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-2-phenylethanone](/img/structure/B12411060.png)